7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one
Overview
Description
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one is a complex organic compound with a unique structure that combines elements of chromene and cyclopentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a cyclopentane derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate
Uniqueness
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one is unique due to its specific combination of chromene and cyclopentane structures, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(17)10(2)19-11-6-7-13-12-4-3-5-14(12)16(18)20-15(13)8-11/h6-8,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCPYMMFDTSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383098 | |
Record name | 7-[(3-Oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314743-56-1 | |
Record name | 7-[(3-Oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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